molecular formula C17H14ClNOS B1420617 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160254-81-8

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1420617
CAS No.: 1160254-81-8
M. Wt: 315.8 g/mol
InChI Key: KZVVIFLXXJJJEM-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: is an organic compound with the molecular formula C17H14ClNOS and a molecular weight of 315.82 g/mol . This compound is characterized by the presence of a quinoline core substituted with methyl groups and a thienyl group, along with a carbonyl chloride functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thienyl chloride and aluminum chloride as a catalyst.

    Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide and a base such as potassium carbonate.

    Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents like thionyl chloride (SOCl2).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl chloride group, converting it to an alcohol or aldehyde.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) are used under mild conditions to form the corresponding amides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The carbonyl chloride group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with potential biological activity. The thienyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

  • 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
  • 6,8-Dimethyl-2-(3-thienyl)quinoline-4-carbonyl chloride
  • 6,8-Dimethyl-2-(4-thienyl)quinoline-4-carbonyl chloride

Comparison:

  • Structural Differences: The primary difference lies in the position of the thienyl group on the quinoline core. This positional variation can significantly influence the compound’s reactivity and interaction with other molecules.
  • Reactivity: The presence of different substituents on the thienyl group can alter the compound’s electronic properties, affecting its reactivity in various chemical reactions.
  • Applications: While all these compounds may have similar applications in research and industry, the specific properties of each compound can make them more suitable for certain applications over others.

Properties

IUPAC Name

6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVVIFLXXJJJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172590
Record name 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-81-8
Record name 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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